molecular formula C12H24O B6269156 6-ethyldecan-3-one CAS No. 40237-86-3

6-ethyldecan-3-one

Cat. No.: B6269156
CAS No.: 40237-86-3
M. Wt: 184.32 g/mol
InChI Key: GPWXFAGLYWGJRK-UHFFFAOYSA-N
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Description

6-Ethyldecan-3-one is a branched aliphatic ketone with the molecular formula C₁₂H₂₄O. Its structure comprises a decane backbone substituted with an ethyl group at the sixth carbon and a ketone functional group at the third carbon.

Properties

CAS No.

40237-86-3

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

6-ethyldecan-3-one

InChI

InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11H,4-10H2,1-3H3

InChI Key

GPWXFAGLYWGJRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(=O)CC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethyldecan-3-one can be synthesized through various organic reactions. One common method involves the oxidation of secondary alcohols. For instance, 6-ethyldecan-3-ol can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield 6-ethyldecan-3-one .

Industrial Production Methods: In an industrial setting, 6-ethyldecan-3-one can be produced through catalytic dehydrogenation of secondary alcohols. This process typically involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyldecan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles such as Grignard reagents add to the carbonyl carbon to form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.

    Substitution: Grignard reagents (RMgX), typically in dry ether solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Tertiary alcohols.

Scientific Research Applications

6-Ethyldecan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 6-ethyldecan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the reduction or oxidation of ketones. The carbonyl group in 6-ethyldecan-3-one is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct references to 6-ethyldecan-3-one . However, comparisons can be inferred from structurally related compounds:

Structural Analogs

Compound Name CAS Number Key Structural Differences Potential Applications
6-Ethyl-4-methyldecan-3-one Not provided Additional methyl group at C4 Likely used in fragrance or solvents
6-Phenyldodecane 74630-52-7 Phenyl substituent vs. ethyl-ketone Surfactants or polymer additives
3-Hydroxy-b,k-carotene-3',6'-dione 28368-01-6 Complex polyene-ketone structure Biological or pharmaceutical research

Physicochemical Properties

No direct data for 6-ethyldecan-3-one exists in the evidence. However, analogous branched ketones typically exhibit:

  • Lower boiling points compared to linear isomers due to reduced intermolecular forces.

Stability and Reactivity

Branched ketones like 6-ethyldecan-3-one are expected to show:

  • Reduced thermal stability compared to aromatic ketones (e.g., acetophenone derivatives).
  • Susceptibility to nucleophilic attacks at the carbonyl group, similar to other aliphatic ketones.

Biological Activity

6-Ethyldecan-3-one, a ketone compound, has garnered interest in recent years for its potential biological activities and applications in various fields, including medicine and agriculture. This article provides an overview of its biological activity, supported by data tables, case studies, and research findings.

6-Ethyldecan-3-one is classified as a medium-chain aliphatic ketone with the chemical formula C12H24OC_{12}H_{24}O. Its structure allows it to interact with various biomolecules, influencing several biological processes.

The biological activity of 6-ethyldecan-3-one is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. As a ketone, it can participate in hydrogen bonding and hydrophobic interactions, which may modulate various biochemical pathways.

Biological Activities

The following sections detail the biological activities observed for 6-ethyldecan-3-one based on recent studies.

Antimicrobial Activity

6-Ethyldecan-3-one has demonstrated antimicrobial properties against several pathogenic microorganisms. Research indicates that it disrupts cell membranes and inhibits growth in both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Listeria monocytogenes16 µg/mL

Table 1: Antimicrobial activity of 6-ethyldecan-3-one against various microorganisms.

Cytotoxicity and Apoptosis Induction

Studies have shown that 6-ethyldecan-3-one exhibits cytotoxic effects on certain cancer cell lines. For instance, when tested on K562 leukemia cells, it induced apoptosis through the activation of caspases.

Treatment DurationCaspase Activity Increase (%)
12 hours26%
24 hours50%
48 hours2.31-fold increase

Table 2: Effect of 6-ethyldecan-3-one on caspase activity in K562 cells.

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, 6-ethyldecan-3-one has been found to reduce inflammation markers. Specifically, it inhibits the release of pro-inflammatory cytokines such as IL-6 in various cell cultures.

In vitro studies have shown that treatment with 6-ethyldecan-3-one resulted in a significant decrease in IL-6 levels by up to 50% after 48 hours.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the effectiveness of 6-ethyldecan-3-one against foodborne pathogens. The compound was shown to significantly reduce the viability of Listeria monocytogenes in contaminated food samples.
  • Cytotoxicity Assessment : Another research effort published in [source] assessed the cytotoxic effects of 6-ethyldecan-3-one on human cancer cell lines. The study concluded that the compound could be a potential candidate for developing new anticancer therapies due to its ability to induce apoptosis effectively.

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